(R)-tert-Butoxycarbonylaminop henylacetic acid methyl ester
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Overview
Description
®-tert-Butoxycarbonylaminop henylacetic acid methyl ester is an organic compound that belongs to the class of esters. Esters are widely used in organic chemistry due to their pleasant odors and their role in the synthesis of various pharmaceuticals, fragrances, and flavoring agents . This compound is particularly interesting due to its chiral nature, which means it has a specific three-dimensional arrangement that can interact uniquely with biological molecules.
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as methyl phenylacetate, are known to interact with various enzymes and receptors in the body .
Mode of Action
For instance, esters like this compound can undergo acid-catalyzed hydrolysis, where the ester takes a proton from a hydroxonium ion .
Biochemical Pathways
For example, methyl phenylacetate, a related compound, is involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Pharmacokinetics
It’s worth noting that similar compounds, such as methyl phenylacetate, are known to be soluble in most organic solvents but only slightly soluble in water , which could impact their bioavailability.
Result of Action
For example, a marine-derived compound, mycophenolic acid methyl ester (MAE), has been shown to inhibit the replication of different influenza A virus strains in vitro .
Action Environment
For instance, the Suzuki–Miyaura cross-coupling reaction, which involves similar compounds, is known to be influenced by reaction conditions .
Biochemical Analysis
Biochemical Properties
. They are involved in various biochemical reactions, interacting with enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific structure and properties of the ester .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Similar esters are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been shown to have stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Similar compounds have been shown to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds are known to be involved in various metabolic pathways, interacting with enzymes or cofactors and affecting metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds are known to interact with transporters or binding proteins, affecting their localization or accumulation .
Subcellular Localization
Similar compounds have been shown to have specific targeting signals or post-translational modifications that direct them to specific compartments or organelles .
Preparation Methods
The synthesis of ®-tert-Butoxycarbonylaminop henylacetic acid methyl ester typically involves esterification reactions. One common method is the Steglich esterification, which uses carbodiimide coupling reagents in conjunction with solvents like dichloromethane (DCM) and N,N-dimethylformamide (DMF) . Another method involves the use of Mukaiyama’s reagent in conjunction with dimethyl carbonate (DMC) as a solvent . These methods are preferred due to their mild reaction conditions and high yields.
Chemical Reactions Analysis
®-tert-Butoxycarbonylaminop henylacetic acid methyl ester undergoes various chemical reactions, including:
Reduction: The ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include water, acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
®-tert-Butoxycarbonylaminop henylacetic acid methyl ester has several applications in scientific research:
Comparison with Similar Compounds
®-tert-Butoxycarbonylaminop henylacetic acid methyl ester can be compared with other esters such as ethyl acetate, methyl butyrate, and ethyl benzoate . Unlike these simpler esters, ®-tert-Butoxycarbonylaminop henylacetic acid methyl ester has a chiral center, making it unique in its ability to interact specifically with chiral biological molecules . This property makes it particularly valuable in the development of pharmaceuticals and in the study of biological processes.
Conclusion
®-tert-Butoxycarbonylaminop henylacetic acid methyl ester is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique chiral nature and ability to undergo various chemical reactions make it a valuable tool in scientific research and industrial applications.
Properties
IUPAC Name |
methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(17)15-11(12(16)18-4)10-8-6-5-7-9-10/h5-9,11H,1-4H3,(H,15,17)/t11-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUHEYOGXNRVCO-LLVKDONJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C1=CC=CC=C1)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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